4-Chloro-3-(3-nitrophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 4-position and a nitrophenyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by a coupling reaction with 3-nitrophenylboronic acid. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products Formed
Reduction: 4-Chloro-3-(3-aminophenyl)benzoic acid.
Substitution: 4-Substituted-3-(3-nitrophenyl)benzoic acids.
Coupling: Biaryl derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-(3-nitrophenyl)benzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 3-Nitro-4-chlorobenzoic acid
- 4-Chloro-3-(4-nitrophenyl)benzoic acid
Uniqueness
4-Chloro-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-chloro-3-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGLXTJESLBAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690060 |
Source
|
Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-81-8 |
Source
|
Record name | 6-Chloro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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